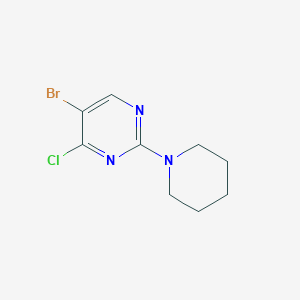

Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-

CAS No.: 62880-68-6

Cat. No.: VC19441403

Molecular Formula: C9H11BrClN3

Molecular Weight: 276.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62880-68-6 |

|---|---|

| Molecular Formula | C9H11BrClN3 |

| Molecular Weight | 276.56 g/mol |

| IUPAC Name | 5-bromo-4-chloro-2-piperidin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C9H11BrClN3/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2 |

| Standard InChI Key | YGKPKIBMGSHKSP-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=NC=C(C(=N2)Cl)Br |

Introduction

Chemical Identity and Structural Features

5-Bromo-4-chloro-2-(1-piperidinyl)pyrimidine (CAS 62880-67-5) is a halogenated pyrimidine derivative with the systematic IUPAC name 5-bromo-2-chloro-4-(piperidin-1-yl)pyrimidine . Its molecular formula, C₉H₁₁BrClN₃, reflects the integration of bromine and chlorine atoms on the pyrimidine ring alongside a piperidine substituent. The molecular weight is 276.56 g/mol, calculated from its exact isotopic composition .

Structural Characteristics

The compound’s planar pyrimidine ring system undergoes substitution at three positions:

-

Position 2: Chlorine atom

-

Position 4: Piperidin-1-yl group (a six-membered saturated nitrogen heterocycle)

-

Position 5: Bromine atom

The SMILES notation (C1CCN(CC1)C2=NC(=NC=C2Br)Cl) and InChI key (DRBOKBVIEFICHN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . The piperidinyl group introduces conformational flexibility, potentially influencing molecular interactions in biological systems.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 62880-67-5 | |

| Molecular Formula | C₉H₁₁BrClN₃ | |

| Molecular Weight (g/mol) | 276.56 | |

| IUPAC Name | 5-bromo-2-chloro-4-(piperidin-1-yl)pyrimidine |

Synthesis and Synthetic Considerations

While no direct synthesis protocols for this compound are documented in the available literature, analogous halogenated pyrimidine syntheses provide methodological insights. A patented route for 5-bromo-2-fluoropyrimidine involves halogenation of hydroxylated precursors using phosphorus oxychloride (POCl₃) and subsequent fluorination . By analogy, the target compound could theoretically be synthesized through:

-

Nucleophilic substitution of a hydroxyl group at position 4 with piperidine under basic conditions.

-

Electrophilic halogenation at positions 2 and 5 using chlorine and bromine sources, respectively .

Critical reaction parameters would include:

-

Temperature control (<5°C) during bromination to prevent polyhalogenation

-

Use of aprotic polar solvents (e.g., dichloromethane) to facilitate SNAr mechanisms

-

Purification via silica gel chromatography or recrystallization from ethanol/water mixtures

Physicochemical Properties

-

LogP: ~2.5 (moderate lipophilicity due to halogen atoms and piperidinyl group)

-

Aqueous Solubility: Likely low (<1 mg/mL), necessitating organic solvents (DMSO, ethanol) for biological assays

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the labile C-Cl bond

Comparative Analysis with Structural Analogs

The compound 5-bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine (CID 80464853) demonstrates how substituent variations impact molecular properties :

Table 2: Structural Comparison with Analog CID 80464853

| Feature | Target Compound | CID 80464853 |

|---|---|---|

| Position 2 Substituent | Chlorine | Chlorine |

| Position 4 Substituent | Piperidin-1-yl | 1-Methylcyclopropyl |

| Molecular Formula | C₉H₁₁BrClN₃ | C₈H₈BrClN₂ |

| Molecular Weight | 276.56 g/mol | 255.52 g/mol |

| Predicted LogP | ~2.5 | ~2.8 |

The piperidinyl group in the target compound introduces hydrogen-bonding capability absent in the cyclopropyl analog, potentially enhancing solubility and target binding affinity.

Research Gaps and Future Directions

-

Synthetic Optimization: Development of scalable routes using catalytic halogenation and C-N coupling reactions.

-

Biological Screening: Evaluation against kinase families (e.g., EGFR, VEGFR) given structural similarity to known inhibitors.

-

Computational Studies: DFT calculations to map electrostatic potentials and predict reactivity sites.

-

Crystallography: X-ray analysis to confirm substitution patterns and intermolecular packing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume